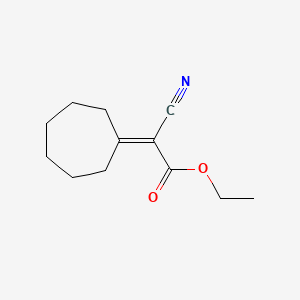
ethyl 2-cyano-2-cycloheptylidenacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-cycloheptylidenacetate is an organic compound with the molecular formula C12H17NO2. It is a derivative of ethyl cyanoacetate and cycloheptanone. This compound is known for its unique structure, which includes a cyano group and a cycloheptylidene moiety, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-cycloheptylidenacetate can be synthesized through the reaction of ethyl cyanoacetate with cycloheptanone. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-2-cycloheptylidenacetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions due to the presence of the cyano group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the cyano group.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Cyclized Derivatives: Formation of various cyclic compounds through intramolecular cyclization.
Substituted Derivatives: Products formed through substitution reactions at the cyano group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-cycloheptylidenacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-cycloheptylidenacetate involves its reactivity at the cyano and ester groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: A simpler analog with a cyano and ester group but lacking the cycloheptylidene moiety.
Ethyl 2-cyano-2-cyclopentylideneacetate: Similar structure but with a cyclopentylidene group instead of a cycloheptylidene group.
Uniqueness
Ethyl 2-cyano-2-cycloheptylidenacetate is unique due to its larger cycloheptylidene ring, which imparts different steric and electronic properties compared to its smaller analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
7402-61-1 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-cycloheptylideneacetate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
InChI-Schlüssel |
XMMYBDCCASIJST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1CCCCCC1)C#N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCCCC1)C#N |
Key on ui other cas no. |
7402-61-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















